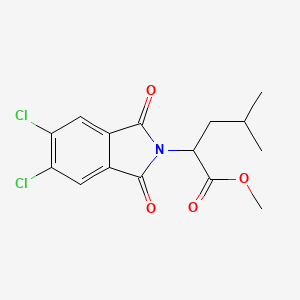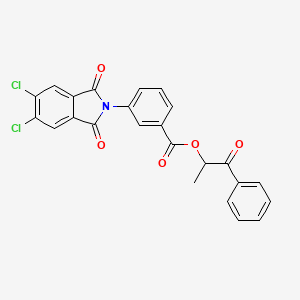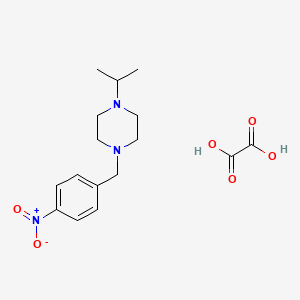![molecular formula C17H13N3O4S B3941967 N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide](/img/structure/B3941967.png)
N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide
Übersicht
Beschreibung
N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide, also known as MNBC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MNBC is a benzofuran derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively in the laboratory.
Wirkmechanismus
The mechanism of action of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide involves its reaction with ROS to form a fluorescent product. N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide contains a nitrophenyl group that can be reduced by ROS to form a highly fluorescent compound. The fluorescence of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is dependent on the concentration of ROS, making it a useful tool for studying ROS dynamics in living cells.
Biochemical and Physiological Effects
N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to have minimal toxicity and does not affect cell viability or proliferation. It has been used successfully in a variety of cell types, including cancer cells, neuronal cells, and immune cells. N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to specifically react with ROS and does not interfere with other cellular processes, making it a valuable tool for studying ROS in living cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide is its selectivity for ROS. N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to specifically react with ROS and produce a fluorescent signal, making it a valuable tool for studying ROS dynamics in live cells. However, N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has some limitations as well. Its fluorescence is dependent on the concentration of ROS, which can vary depending on the cell type and experimental conditions. Additionally, N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has a relatively short half-life in cells, which can limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for research on N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. One area of interest is the development of new fluorescent probes based on the structure of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide. Researchers are exploring ways to modify the structure of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide to improve its selectivity and sensitivity for ROS. Additionally, researchers are studying the potential applications of N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide in disease models, including cancer and neurodegenerative diseases. N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has the potential to be a valuable tool for studying the role of ROS in disease progression and identifying new therapeutic targets.
Wissenschaftliche Forschungsanwendungen
N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been studied extensively for its potential applications in scientific research. One of the primary areas of interest is its use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS play a critical role in many physiological processes, but their overproduction can lead to oxidative stress and cell damage. N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}-1-benzofuran-2-carboxamide has been shown to selectively react with ROS and produce a fluorescent signal, making it a valuable tool for studying ROS dynamics in live cells.
Eigenschaften
IUPAC Name |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4S/c1-10-8-12(20(22)23)6-7-13(10)18-17(25)19-16(21)15-9-11-4-2-3-5-14(11)24-15/h2-9H,1H3,(H2,18,19,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIWRGWYXPZQUHY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=S)NC(=O)C2=CC3=CC=CC=C3O2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(2-methyl-4-nitrophenyl)carbamothioyl]-1-benzofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{1-[(2-methyl-1-naphthyl)methyl]-1H-benzimidazol-2-yl}(phenyl)methanol](/img/structure/B3941903.png)


![1-(diethylamino)-3-[2-methoxy-4-({[2-(2-pyrazinyl)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B3941926.png)


![4,5-dimethoxy-2-{[(4-methylphenoxy)acetyl]amino}benzoic acid](/img/structure/B3941943.png)
![2-[5-(butoxymethyl)-2-oxotetrahydro-3-furanyl]-N-{[(4-nitrophenyl)amino]carbonothioyl}acetamide](/img/structure/B3941949.png)

![N-(3-chloro-4-methylphenyl)-4-{[3-(4-morpholinyl)propyl]amino}-3-nitrobenzamide](/img/structure/B3941973.png)


![1-(ethylsulfonyl)-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B3941998.png)